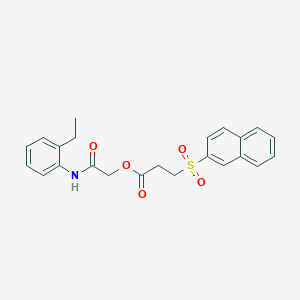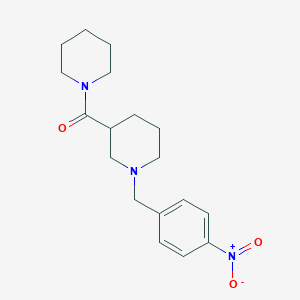
Probarbital sodium
Descripción general
Descripción
Probarbital Sodium, also known as ethypropymalum, is a barbiturate derivative . It was invented in the 1920s and has sedative, hypnotic, and anticonvulsant properties . The molecular formula of Probarbital Sodium is C9H13N2NaO3 .
Molecular Structure Analysis
The molecular structure of Probarbital Sodium consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecular weight is 220.201 Da .Physical And Chemical Properties Analysis
Probarbital Sodium has a molecular formula of C9H13N2NaO3 and an average mass of 220.201 Da . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Anesthesia and Cardiovascular Research : Sodium pentobarbital is commonly used for anesthesia in experimental studies, known for preventing the development of torsades de pointes (TdP) in models of long QT syndrome (LQTS) (Shimizu, McMahon, & Antzelevitch, 1999).
Radiation Therapy Research : In studies involving radiation response of EMT6 cells and tumors, sodium pentobarbital is used for anesthesia without altering the radiation dose-response curves or recovery from potentially lethal damage (Rockwell & Loomis, 1980).
Neuroprotection in Newborns : Phenobarbital sodium has been employed to prevent periventricular and intraventricular hemorrhages in premature newborns, showing a reduction in cerebral blood flow during hypertension, which may contribute to reducing hemorrhages in the newborn brain (Goddard-Finegold, Donley, Adham, & Michael, 1990).
Cardiac Mechanoenergetics : Pentobarbital sodium, used in high doses, does not suppress the respiratory function of isolated myocardial mitochondria, making it suitable for mechanoenergetic studies of excised rat hearts (Takaki, Nakahara, Kawatani, Utsumi, & Suga, 1997).
State-Dependent Learning : Sodium pentobarbital, administered after acquisition in a one-trial passive avoidance task, results in state-dependent learning in rats, providing insights into drug discrimination studies (Chute & Wright, 1973).
Synaptic Transmission : Pentobarbital has been shown to selectively and reversibly depress excitatory postsynaptic potentials and sodium-dependent responses without affecting inhibitory postsynaptic potentials (Barker & Gainer, 1973).
Environmental Impact of Euthanasia : Research on sodium pentobarbital residues in equine mortality compost piles shows that the drug persists and leaches into the soil, emphasizing the need for proper carcass management (Payne, Farris, Parker, Bonhotal, & Schwarz, 2015).
Euthanasia in Laboratory Rodents : Intraperitoneal injection of sodium pentobarbital is a common method for euthanizing laboratory rodents, but its efficacy and potential for inducing pain and stress have been debated (Laferriere & Pang, 2020).
Mecanismo De Acción
While specific information on Probarbital Sodium’s mechanism of action is not available, barbiturates typically work by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Propiedades
IUPAC Name |
sodium;5-ethyl-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.Na/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOSKSIAEUKJIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143-82-8 | |
| Record name | Probarbital sodium [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROBARBITAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA0W423G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)

methanone](/img/structure/B229470.png)
methanone](/img/structure/B229471.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)